![molecular formula C18H14O5 B4229964 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate](/img/structure/B4229964.png)
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate
Overview
Description
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate, also known as coumarin-7-yl ethoxyphenylacetate, is a chemical compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in different fields such as medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate varies depending on its application. In medicine, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This results in increased levels of acetylcholine, which can improve cognitive function and memory.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate acts as an insecticide and acaricide by disrupting the nervous system of insects and mites. It also has antifungal properties by inhibiting the growth of fungi.
Biochemical and Physiological Effects:
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been shown to have several biochemical and physiological effects. In medicine, it has been shown to improve cognitive function and memory. It also has anti-inflammatory and antioxidant activities, which can help reduce oxidative stress and inflammation in the body.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate can cause the death of insects and mites by disrupting their nervous system. It also has antifungal properties by inhibiting the growth of fungi.
Advantages and Limitations for Lab Experiments
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in different fields. It also has a wide range of activities, making it a potential candidate for the development of new drugs and pesticides.
However, there are also some limitations for lab experiments using 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. It can be toxic to some organisms, making it difficult to use in certain experiments. It also has limited solubility in water, which can make it difficult to administer in certain applications.
Future Directions
There are several future directions for the study of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate. In medicine, it could be studied further as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. It could also be studied as a potential treatment for cancer due to its antitumor activity.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate could be studied further as a potential pesticide and antifungal agent. It could also be studied as a potential plant growth regulator due to its ability to affect plant hormone levels.
In industry, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate could be studied further as a potential fluorescent probe for the detection of metal ions. It could also be used as a precursor for the synthesis of other coumarin derivatives with potential applications in different fields.
Conclusion:
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate is a chemical compound that has been extensively studied for its potential applications in different fields such as medicine, agriculture, and industry. It has been shown to possess antitumor, anti-inflammatory, and antioxidant activities, making it a potential candidate for the development of new drugs. It also has insecticidal and acaricidal activities, making it a potential candidate for the development of new pesticides. Further studies are needed to fully understand the potential applications of 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate in different fields.
Scientific Research Applications
2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been extensively studied for its potential applications in different fields. In medicine, it has been shown to possess antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain.
In agriculture, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been studied as a potential pesticide due to its insecticidal and acaricidal activities. It has also been shown to have antifungal properties, making it a potential candidate for the development of antifungal agents.
In industry, 2-oxo-2H-chromen-7-yl 2-ethoxybenzoate has been studied as a potential fluorescent probe for the detection of metal ions such as copper and mercury. It has also been used as a precursor for the synthesis of other coumarin derivatives with potential applications in different fields.
properties
IUPAC Name |
(2-oxochromen-7-yl) 2-ethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-2-21-15-6-4-3-5-14(15)18(20)22-13-9-7-12-8-10-17(19)23-16(12)11-13/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWJKJXUZNXTSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C=CC(=O)O3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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